molecular formula C10H17N3O2 B1398522 (R)-tert-Butyl 2-cyanopiperazine-1-carboxylate CAS No. 1359658-44-8

(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate

Cat. No. B1398522
M. Wt: 211.26 g/mol
InChI Key: YCIUFWZZINYMBA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-tert-Butyl 2-cyanopiperazine-1-carboxylate” is a chemical compound that is used in scientific research. It is provided by several companies, including BOC Sciences and Amadis Chemical , which offer high-quality specialty chemicals .


Molecular Structure Analysis

The molecular formula of “®-tert-Butyl 2-cyanopiperazine-1-carboxylate” is C10H17N3O2 . Its molecular weight is 211.260 . The exact structure is not provided in the search results.

Scientific Research Applications

Chiral Auxiliary and Building Block in Peptide Synthesis

(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate has been utilized as a chiral auxiliary and building block in peptide synthesis. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (a related compound) were prepared from L-alanine and used as chiral auxiliaries in dipeptide synthesis, demonstrating their utility in the synthesis of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Stereoselective Hydroformylation

Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a derivative of (R)-tert-Butyl 2-cyanopiperazine-1-carboxylate, was hydroformylated to produce important intermediates for the synthesis of homochiral amino acid derivatives, showcasing its role in highly stereoselective hydroformylation reactions (Kollár & Sándor, 1993).

Asymmetric Deprotonation in Medicinal Synthesis

The compound has been employed in the asymmetric deprotonation of piperazine, a methodology used to create advanced chiral intermediates for the synthesis of various medicinal molecules (McDermott, Campbell, & Ertan, 2008).

Kinetic Resolution in Synthesis

The compound has been used in the kinetic and parallel kinetic resolutions of various derivatives, facilitating the efficient synthesis of enantiomers of amino-cyclopentane carboxylates, which are valuable in synthetic chemistry (Davies et al., 2003).

Novel Chiral Auxiliary for Stereospecific Amination

It has been explored as a novel chiral auxiliary for stereospecific amination, demonstrating its versatility in facilitating specific chemical transformations (Kubota, Kubo, & Nunami, 1994).

Synthesis of Key Intermediates in Vitamin and Drug Production

This compound is pivotal in synthesizing key intermediates like R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, used in the production of essential vitamins and drugs (Liang et al., 2016).

Dynamic Kinetic Resolution in Synthesis

Dynamic kinetic resolution using (R)-tert-Butyl 2-cyanopiperazine-1-carboxylate as a chiral auxiliary has been developed for stereoselective carbon−carbon bond formation, crucial for creating biologically active compounds (Kubo et al., 1997).

Multigram Asymmetric Synthesis

The compound has facilitated the multigram asymmetric synthesis of complex structures like tetraazamacrocycles, used in magnetic resonance imaging (MRI) agents (Levy et al., 2009).

Safety And Hazards

According to the safety information provided by Ambeed , the compound has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

properties

IUPAC Name

tert-butyl (2R)-2-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIUFWZZINYMBA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate
Reactant of Route 4
(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate
Reactant of Route 6
(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.